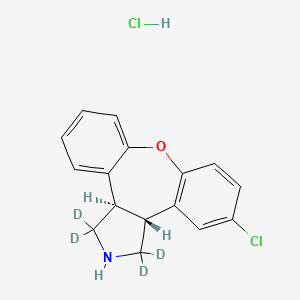
Methazolamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methazolamide-d3 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. This compound is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of methazolamide due to its stable isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methazolamide-d3 involves several steps starting from 5-amino-2-mercapto-1,3,4-thiadiazole. The process includes condensation, acetylation, methylation, oxidation, and amination reactions. A key step involves the use of sodium hypochlorite in the oxidation and amination reactions, with ferric chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes refining the crude product to obtain a highly pure form of this compound. The process is designed to be cost-effective, safe, and efficient, reducing the need for special equipment .
Chemical Reactions Analysis
Types of Reactions: Methazolamide-d3 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of thiol groups to disulfides.
Reduction: Reduction of disulfides back to thiol groups.
Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, ferric chloride as a catalyst.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used to study its pharmacological properties and metabolic pathways .
Scientific Research Applications
Methazolamide-d3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of methazolamide in the body.
Biological Research: Investigates the effects of carbonic anhydrase inhibition on cellular processes.
Medical Research: Explores potential therapeutic applications in conditions like glaucoma, sepsis, and ankylosing spondylitis
Industrial Applications: Utilized in the development of new drugs and therapeutic agents targeting carbonic anhydrase.
Mechanism of Action
Methazolamide-d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition decreases the production of bicarbonate ions, leading to reduced secretion of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the carbonic anhydrase enzymes present in the ciliary processes of the eye .
Comparison with Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma.
Brinzolamide: Similar to dorzolamide, used in the treatment of elevated intraocular pressure.
Uniqueness of Methazolamide-d3: this compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to acetazolamide, this compound requires a lower dose and has a longer half-life, making it more effective in certain therapeutic applications .
Properties
CAS No. |
1795133-31-1 |
|---|---|
Molecular Formula |
C5H8N4O3S2 |
Molecular Weight |
239.282 |
IUPAC Name |
N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i2D3 |
InChI Key |
FLOSMHQXBMRNHR-BMSJAHLVSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Synonyms |
N-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide; _x000B_5-Acetylimino-4-(methyl-d3)-Δ2-1,3,4-thiadiazoline-2-sulfonamide; L 584601-d3; N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide; Methenamide-d3; Neptaz |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)


![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)



